molecular formula C16H23NO2 B4717421 N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide

N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B4717421
M. Wt: 261.36 g/mol
InChI Key: RJJVDGNFNIOLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as mGluR2/3 agonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located in the presynaptic terminals of neurons and are involved in the regulation of glutamate release. Activation of mGluR2/3 leads to a decrease in glutamate release, which can have a range of effects on the central nervous system, including neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection. Additionally, it has been shown to modulate the release of several neurotransmitters, including glutamate, dopamine, and serotonin, which can have effects on mood and behavior.

Advantages and Limitations for Lab Experiments

N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a useful tool for studying the role of mGluR2/3 in various neurological and psychiatric disorders. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the bloodstream. Additionally, it has poor solubility in water, which can limit its use in certain experimental designs.

Future Directions

There are several future directions for research on N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is its potential therapeutic effects in human patients with neurological and psychiatric disorders. Clinical trials are currently underway to investigate its potential use in the treatment of schizophrenia and anxiety disorders. Additionally, there is ongoing research into the development of more potent and selective mGluR2/3 agonists that may have improved therapeutic effects. Finally, there is interest in investigating the role of mGluR2/3 in other physiological processes, such as pain perception and immune function.

Scientific Research Applications

N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-[1-(4-propylphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-5-13-7-9-14(10-8-13)12(2)17-16(18)15-6-4-11-19-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVDGNFNIOLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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